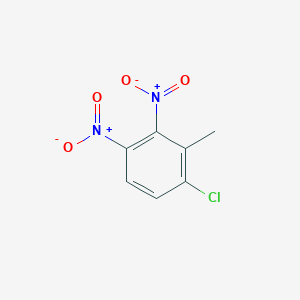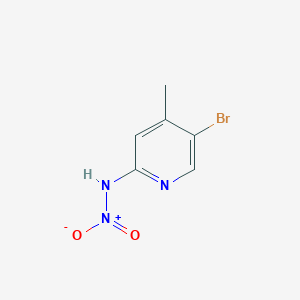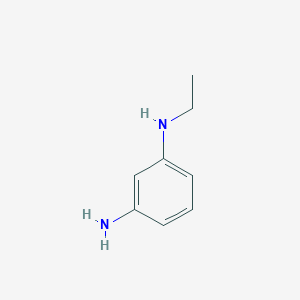
5-氯-1-四氢萘酮
描述
5-Chloro-1-tetralone (5-Cl-1-tetralone) is an organic compound belonging to the aromatic ketone family. It is a colorless solid with a melting point of 91-93°C and a boiling point of 227-228°C. It is soluble in chloroform, acetone, and methanol, and slightly soluble in water. 5-Cl-1-tetralone has a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry.
科学研究应用
在查尔酮衍生物中的作用
查尔酮是很有前途的合成子,由于其众多的药理学和生物学活性,因此具有重要的医学意义 . 它们以其抗菌、抗癌、抗结核、抗氧化、抗炎、抗利什曼原虫和其他重要的生物活性而闻名 . 合成并评估了卤代 1-四氢萘酮或 6-氨基-1-四氢萘酮查尔酮衍生物对 LPS 刺激的 RAW 264.7 巨噬细胞中 ROS 产生的抑制作用 .
抗菌活性
查尔酮,包括那些来自 5-氯-1-四氢萘酮的查尔酮,已被发现具有抗菌特性 . 这使得它们成为开发新型抗菌剂的潜在候选者。
抗癌活性
查尔酮也因其抗癌特性而闻名 . 查尔酮环的结构修饰导致了高度的多样性,这已被证明对开发新的药物非常有用 .
抗氧化活性
5-氯-1-四氢萘酮的查尔酮衍生物已显示出作为抗氧化剂的潜力 . 它们已被评估对 LPS 刺激的 RAW 264.7 巨噬细胞中 ROS 产生的抑制作用 .
抗炎活性
查尔酮,包括那些来自 5-氯-1-四氢萘酮的查尔酮,已证明具有抗炎特性 . 这使得它们成为开发新型抗炎药物的潜在候选者。
抗真菌活性
值得注意的是,(E)-2-苄叉基-1-四氢萘酮和 (E)-2-(4’-氯-苄叉基)-1-四氢萘酮表现出比阳性对照酮康唑(一种著名的抗真菌药物)更好的抗真菌活性 . 似乎在这些化合物中 C-4’ 上添加 Cl 官能团可以增强抗真菌效力 .
安全和危害
5-Chloro-1-tetralone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is known that chalcones, a class of compounds to which 5-chloro-1-tetralone belongs, have a broad spectrum of biological activities including antimicrobial, anticancer, cytotoxic, antioxidative, and anti-inflammatory effects .
Mode of Action
Chalcones, in general, are known to interact with various biological targets due to their α,β-unsaturated carbonyl system, which is highly electrophilic . This allows them to undergo reactions with nucleophiles in biological systems, potentially leading to various changes in cellular processes .
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some chalcones have been shown to inhibit the production of reactive oxygen species (ROS) in certain cell types .
Pharmacokinetics
The synthesis of 5-chloro-1-tetralone has been documented , which could provide a basis for further studies on its pharmacokinetic properties.
Result of Action
Chalcones and their derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell cycle progression in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-tetralone. For instance, the enantioselective reduction of similar compounds has been shown to be influenced by the specific strain of microorganism used in the process . .
生化分析
Biochemical Properties
5-Chloro-1-tetralone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. 5-Chloro-1-tetralone acts as an inhibitor of monoamine oxidase, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction is crucial for its potential use in treating neuropsychiatric and neurodegenerative disorders.
Cellular Effects
The effects of 5-Chloro-1-tetralone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Chloro-1-tetralone has been shown to inhibit the production of reactive oxygen species in macrophages, thereby reducing oxidative stress . Additionally, it affects the cell cycle and induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-Chloro-1-tetralone exerts its effects through various mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Furthermore, 5-Chloro-1-tetralone can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1-tetralone change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that 5-Chloro-1-tetralone can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-1-tetralone vary with different dosages in animal models. At low doses, it effectively inhibits monoamine oxidase without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver damage and neurotoxicity . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Chloro-1-tetralone is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The metabolism of 5-Chloro-1-tetralone results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, 5-Chloro-1-tetralone is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, 5-Chloro-1-tetralone can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Chloro-1-tetralone is critical for its activity. It is predominantly localized in the mitochondria and lysosomes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles. The accumulation of 5-Chloro-1-tetralone in these compartments is essential for its role in modulating cellular metabolism and inducing apoptosis in cancer cells .
属性
IUPAC Name |
5-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYJBGXUCXUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480439 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26673-30-3 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)



![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

